N-Methacryloylisonipecotic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h8H,1,3-6H2,2H3,(H,13,14) |
InChI Key |
XQGUPDYDHITJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Methacryloylisonipecotic Acid
Precursor Synthesis and Isonipecotic Acid Functionalization
The foundational step in the synthesis of N-Methacryloylisonipecotic Acid is the acquisition or synthesis of its core precursor, isonipecotic acid. This heterocyclic compound, systematically named piperidine-4-carboxylic acid, consists of a piperidine (B6355638) ring with a carboxylic acid group at the 4-position.
Strategies for Piperidine Ring Formation
The synthesis of the piperidine ring is a well-established area of organic chemistry. For the specific case of isonipecotic acid, the most common and efficient strategy involves the hydrogenation of a pre-existing pyridine (B92270) ring. This approach is favored due to the commercial availability of the corresponding pyridine precursor.
One of the primary methods for synthesizing the piperidine core of isonipecotic acid is the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid). This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Various catalysts can be employed for this transformation, with rhodium on alumina (B75360) being a notable example that can facilitate the reaction under relatively mild conditions (room temperature and low hydrogen pressure), often preventing the undesirable side reaction of decarboxylation. nih.gov Other catalysts, such as platinum-based systems, have also been utilized for the hydrogenation of pyridinecarboxylic acids. acs.org
Alternative, more complex strategies for constructing the piperidine ring from acyclic precursors exist, such as intramolecular cyclization reactions. These can include aza-Michael additions or reductive amination of suitable dicarbonyl compounds, followed by cyclization. google.com However, for the synthesis of the unsubstituted isonipecotic acid precursor, hydrogenation of the corresponding pyridine derivative remains the most direct and common route. nih.gov
Introduction of the Carboxylic Acid Moiety
The introduction of the carboxylic acid group is intrinsically linked to the strategy for piperidine ring formation. In the most straightforward synthetic route, the carboxylic acid moiety is already present on the aromatic precursor. The synthesis starts with pyridine-4-carboxylic acid, and the hydrogenation of the pyridine ring directly yields isonipecotic acid (piperidine-4-carboxylic acid). nih.govmonash.edu
This approach circumvents the need for a separate step to introduce the carboxylic acid group onto a pre-formed piperidine ring, which would involve more complex synthetic manipulations such as the oxidation of a 4-alkylpiperidine or the carboxylation of a 4-lithiated piperidine derivative.
N-Acylation Techniques for Methacryloyl Group Introduction
With isonipecotic acid in hand, the subsequent key transformation is the introduction of the methacryloyl group onto the secondary amine of the piperidine ring. This is an N-acylation reaction, which forms the stable amide bond characteristic of the final product.
Direct Acylation Approaches
A highly effective and widely used method for the N-acylation of amines is the Schotten-Baumann reaction. google.comgoogle.comprepchem.com This reaction typically involves the use of an acyl chloride, in this case, methacryloyl chloride, and an amine in the presence of a base. The base, often an aqueous solution of sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. prepchem.combilkent.edu.tr
A plausible and detailed procedure for the synthesis of this compound, adapted from a similar synthesis of N-methacryloyl-L-alanine acid, is as follows bilkent.edu.trnih.gov:
Isonipecotic acid is dissolved in an aqueous solution of sodium hydroxide with stirring until fully dispersed. The solution is then cooled, typically to a temperature between 0–5 °C.
Methacryloyl chloride is added dropwise to the cooled solution under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions with atmospheric moisture.
The reaction mixture is stirred continuously at a low temperature for a period, for instance, 2 hours, to allow for the acylation to proceed.
Following the initial reaction period, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the reaction goes to completion.
The final product, this compound, can then be isolated and purified.
This direct acylation approach is robust and generally provides good yields for the synthesis of N-acyl amino acids and related compounds. nih.gov
| Parameter | Condition |
| Reactants | Isonipecotic acid, Methacryloyl chloride |
| Base | Sodium hydroxide (aqueous solution) |
| Solvent | Water |
| Initial Temperature | 0–5 °C |
| Reaction Time | ~3 hours |
| Atmosphere | Inert (e.g., Nitrogen) |
Table 1: Representative Reaction Conditions for the Synthesis of this compound via Direct Acylation.
Based on the structures of related compounds, the following spectroscopic characteristics would be expected for this compound:
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the vinyl protons of the methacryloyl group (~5.0-6.0 ppm), a singlet for the methyl group on the double bond (~1.9 ppm), and complex multiplets for the piperidine ring protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, signals for the sp² carbons of the vinyl group, and signals for the sp³ carbons of the piperidine ring and the methyl group. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the amide (amide I band, ~1620-1660 cm⁻¹), and C=C stretching for the vinyl group (~1640 cm⁻¹). researchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₅NO₃, 197.23 g/mol ). |
Table 2: Predicted Spectroscopic Data for this compound.
Amide Bond Formation Catalysis
While direct acylation with acyl chlorides is highly effective, research into catalytic methods for amide bond formation is a significant area of modern organic chemistry, driven by the desire for milder conditions and improved atom economy. google.com Various catalysts can facilitate the direct condensation of a carboxylic acid and an amine.
Boronic acid derivatives have been shown to be effective catalysts for direct amidation reactions. nih.gov These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Other catalytic systems include those based on zirconium, which can catalyze amide formation directly from non-activated carboxylic acids and amines, sometimes even in non-anhydrous conditions. bilkent.edu.tr The development of such catalytic systems offers greener and more efficient alternatives to traditional methods that require stoichiometric activating agents. google.com
Advanced Synthetic Pathways
Beyond traditional and direct catalytic methods, advanced synthetic pathways aim to increase efficiency, reduce waste, and simplify procedures. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, represent a significant advancement. nih.gov
For the synthesis of this compound, a one-pot procedure could be envisioned where the formation of isonipecotic acid from its precursor is immediately followed by N-acylation in the same reactor. researchgate.netresearchgate.net For instance, after the catalytic hydrogenation of pyridine-4-carboxylic acid, the catalyst could be filtered off, and the resulting solution of isonipecotic acid could be directly treated with methacryloyl chloride and a base. This would streamline the process and reduce the need for multiple purification steps.
Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, is a growing field. nih.gov While not yet standard for this specific molecule, enzymatic methods for amide bond formation are being developed that offer high selectivity and operate under mild, environmentally friendly conditions.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of N-substituted piperidones and related compounds offers a framework for developing more environmentally benign routes to this compound. researchgate.netnih.govfigshare.com Traditional amide bond formations often involve hazardous reagents and solvents. A greener approach would focus on atom economy, the use of safer chemicals, and waste reduction. rsc.org
A plausible green synthetic route involves the direct condensation of isonipecotic acid with an activated derivative of methacrylic acid in a solvent with a favorable environmental profile, such as water or a biodegradable solvent. One-pot multicomponent reactions, which combine several steps into a single operation, can also significantly improve the process's greenness by reducing energy consumption and minimizing waste streams. researchgate.net For instance, a one-pot synthesis could involve the in-situ activation of isonipecotic acid followed by the immediate addition of methacrylic anhydride (B1165640), thus avoiding the isolation of intermediate products.
The choice of catalyst is also crucial. The use of reusable solid acid or base catalysts instead of stoichiometric, single-use reagents can significantly reduce waste and simplify product purification.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), or solvent-free |
| Acylating Agent | Methacryloyl chloride | Methacrylic anhydride or ester |
| Base | Triethylamine (corrosive, volatile) | Solid-supported base or enzymatic catalyst |
| Workup | Aqueous extraction with organic solvents | Simple filtration or direct use |
| Waste | Halogenated organic waste, salt byproducts | Minimal, biodegradable waste |
Stereoselective Synthesis of Enantiomers and Diastereomers
Isonipecotic acid itself is an achiral molecule. However, the principles of stereoselective synthesis become critical when dealing with substituted derivatives of isonipecotic acid or when introducing chirality into the methacryloyl group. The synthesis of substituted chiral piperidines is a significant area of research due to their prevalence in pharmaceuticals. rsc.orgnih.govnih.govacs.org
Stereoselective methods can be employed to control the configuration of stereocenters within the piperidine ring. This can be achieved through several strategies:
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure substituted isonipecotic acid.
Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a reaction that creates a stereocenter. For example, a rhodium-catalyzed asymmetric hydrogenation of a suitable precursor could establish a chiral center on the piperidine ring before the N-acylation step. acs.org
Enzymatic Resolutions: Employing enzymes that can selectively react with one enantiomer of a racemic mixture of substituted isonipecotic acid, allowing for the separation of the enantiomers. Chemo-enzymatic approaches have been successfully used for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov
The development of modular and stereoselective synthetic routes allows for the flexible creation of a library of stereochemically diverse this compound derivatives for various applications. nih.gov
Table 2: Potential Stereoselective Strategies
| Strategy | Description | Potential Application to this compound Derivatives |
| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. | A chiral auxiliary on the isonipecotic acid nitrogen could guide the stereoselective addition to the methacryloyl double bond. |
| Substrate Control | Existing stereocenters in the starting material influence the formation of new stereocenters. | A substituted chiral isonipecotic acid would direct the approach of the methacryloyl group. |
| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. | Asymmetric hydrogenation or cyclization reactions to form the piperidine ring could be catalyzed by a chiral transition metal complex. acs.org |
Flow Chemistry and Continuous Processing Methods
Flow chemistry offers significant advantages for the synthesis of this compound, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. The acylation of amines is a reaction class well-suited to flow chemistry. nih.gov
A continuous flow process for this compound could involve pumping a solution of isonipecotic acid and a methacrylic acid derivative (such as methacrylic anhydride or an ester) through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion and minimize the formation of byproducts. The use of packed-bed reactors containing a solid-supported catalyst or scavenger resin can further enhance the efficiency and ease of purification. nih.gov
A patent describes a continuous process for the preparation of N-substituted (meth)acrylic acid amides by reacting the corresponding esters with amines at elevated temperatures, achieving high yields. google.com This methodology could be directly adapted for the synthesis of this compound.
Table 3: Batch vs. Flow Synthesis of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Potential for hotspots | Precise and uniform |
| Safety | Handling of large volumes of reagents | Smaller reaction volumes, contained system |
| Scalability | Requires larger reactors | Achieved by running the system for longer |
| Productivity | Limited by batch size | High throughput |
| Purification | Often requires column chromatography | In-line purification possible |
Structural Elucidation and Advanced Spectroscopic Characterization of N Methacryloylisonipecotic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Confirmation
Proton (¹H) NMR spectroscopy is an indispensable tool for confirming the presence of and determining the environment of hydrogen atoms in a molecule. In the case of N-Methacryloylisonipecotic Acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the methacryloyl group and the isonipecotic acid ring.
The methacryloyl group would be characterized by signals for the vinyl protons and the methyl protons. The two vinyl protons, being diastereotopic, would likely appear as two distinct signals in the olefinic region (typically between 5.0 and 6.5 ppm). The methyl protons would present as a singlet at a higher field (around 1.9-2.0 ppm).
The isonipecotic acid moiety contains several sets of protons. The proton at the C4 position, adjacent to the carboxylic acid group, would likely appear as a multiplet. The protons on the piperidine (B6355638) ring (at C2, C3, C5, and C6) would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other, with their chemical shifts influenced by the amide linkage. The presence of the carboxylic acid proton would be confirmed by a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).
Expected ¹H NMR Chemical Shifts for this compound Derivatives
| Functional Group | Proton Type | Expected Chemical Shift (δ) ppm |
| Methacryloyl | Vinyl (=CH₂) | 5.0 - 6.5 |
| Methacryloyl | Methyl (-CH₃) | 1.9 - 2.0 |
| Isonipecotic Acid Ring | Piperidine Ring Protons | 1.5 - 4.0 (complex multiplets) |
| Isonipecotic Acid Ring | Methine Proton (-CH-) | 2.0 - 2.8 |
| Carboxylic Acid | Acidic Proton (-COOH) | 10.0 - 13.0 (broad) |
Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the most downfield chemical shifts (typically 165-185 ppm). The sp²-hybridized carbons of the vinyl group would appear in the region of 120-140 ppm. The methyl carbon of the methacryloyl group would be found at a higher field. The sp³-hybridized carbons of the piperidine ring would have chemical shifts in the range of 20-60 ppm, with the carbon bearing the carboxylic acid group (C4) and the carbons adjacent to the nitrogen atom (C2 and C6) appearing at the lower field end of this range.
Expected ¹³C NMR Chemical Shifts for this compound Derivatives
| Functional Group | Carbon Type | Expected Chemical Shift (δ) ppm |
| Carboxylic Acid | Carbonyl (-COOH) | 170 - 185 |
| Amide | Carbonyl (-C=O) | 165 - 175 |
| Methacryloyl | Quaternary Carbon (=C<) | 135 - 145 |
| Methacryloyl | Vinyl (=CH₂) | 120 - 130 |
| Isonipecotic Acid Ring | Carbons adjacent to N (C2, C6) | 40 - 55 |
| Isonipecotic Acid Ring | Methine Carbon (C4) | 35 - 45 |
| Isonipecotic Acid Ring | Other Ring Carbons (C3, C5) | 20 - 35 |
| Methacryloyl | Methyl (-CH₃) | 18 - 25 |
Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and for elucidating the detailed connectivity and spatial relationships within a molecule. chemicalbook.com
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and confirming the coupling between the vinyl protons. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons. This would allow for the direct assignment of the ¹³C signals for all protonated carbons in the molecule. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly coupled. NOESY can be used to determine the stereochemistry and conformation of the piperidine ring. chemicalbook.com
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of materials in their solid form, including crystalline and amorphous states. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich information about the local environment, packing, and polymorphism. nih.gov
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed to study its solid-state structure. The chemical shifts in the ssNMR spectrum would be sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups. This technique would be particularly useful for identifying different polymorphic forms of the compound, which could have distinct physical properties.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and alkene functionalities.
Carboxylic Acid: A broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹.
Amide: The C=O stretching vibration of the tertiary amide (N-methacryloyl group) is expected to produce a strong absorption band in the range of 1630-1670 cm⁻¹.
Alkene: The C=C stretching vibration of the methacryloyl group would be observed around 1630-1640 cm⁻¹, potentially overlapping with the amide C=O band. The =C-H out-of-plane bending vibrations would give rise to bands in the 890-950 cm⁻¹ region.
C-H Bonds: C-H stretching vibrations for the sp³ hybridized carbons of the piperidine ring and the sp² hybridized carbons of the vinyl group would be observed in the 2850-3100 cm⁻¹ range.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (hydrogen-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | C=O Stretch | 1630 - 1670 |
| Alkene | C=C Stretch | 1630 - 1640 |
| Alkene | =C-H Bend (out-of-plane) | 890 - 950 |
| Aliphatic/Vinylic C-H | C-H Stretch | 2850 - 3100 |
Note: The expected wavenumbers are based on typical values for similar functional groups and may vary depending on the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and composition. When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, producing a unique spectral fingerprint.
For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its distinct functional groups. The piperidine ring should show C-H stretching vibrations typically in the 2800-3000 cm⁻¹ region and ring breathing modes at lower frequencies. The carbonyl group (C=O) of the carboxylic acid and the amide functionality will produce strong, distinct bands. The C=C double bond of the methacryloyl group is expected to have a characteristic stretching vibration around 1640-1680 cm⁻¹.
Representative Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~2950 | C-H stretch (piperidine) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1660 | C=O stretch (amide) |
| ~1645 | C=C stretch (methacryloyl) |
| ~1450 | CH₂ scissoring (piperidine) |
| ~1250 | C-N stretch |
This is representative data based on the analysis of similar piperidine and methacrylamide (B166291) compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. youtube.com This technique is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light in the UV-Vis range. mat-cs.com
In this compound, the primary chromophores are the carbonyl groups of the amide and carboxylic acid, as well as the carbon-carbon double bond of the methacryloyl group. These conjugated systems are expected to give rise to absorption bands in the UV region. Typically, π → π* transitions of conjugated systems and n → π* transitions of carbonyl groups are observed. A solution of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would be analyzed. The resulting spectrum would likely show a strong absorption maximum (λ_max) around 200-220 nm, characteristic of the methacrylamide moiety. nih.gov The carboxylic acid group may also contribute to the absorption in this region. researchgate.net
Expected UV-Vis Absorption Data for this compound
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
|---|---|---|
| ~210 | ~10,000 | π → π* |
This is representative data based on the UV-Vis spectra of methacrylamide and related compounds. nih.govrepec.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a compound, confirming its molecular formula. For this compound (C₁₀H₁₅NO₃), the expected exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. nih.gov
Expected HRMS Data for this compound
| Molecular Formula | Calculated Mass (m/z) | Ion Type |
|---|---|---|
| C₁₀H₁₅NO₃ | 198.1128 | [M+H]⁺ |
This data is calculated based on the chemical formula of the compound.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. nih.govresearchgate.net This technique is invaluable for structural elucidation, as the fragmentation pattern provides information about the connectivity of atoms within the molecule. scielo.br In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound would be selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure.
Expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the loss of water (H₂O) from the carboxylic acid, cleavage of the amide bond, and fragmentation of the piperidine ring. nih.govscielo.brresearchgate.net
Hypothetical MS/MS Fragmentation Data for [C₁₀H₁₅NO₃+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 198.11 | 180.09 | H₂O | Loss of water from carboxylic acid |
| 198.11 | 128.09 | C₄H₆O | Cleavage of the methacryloyl group |
| 198.11 | 98.07 | C₅H₈O₂ | Fragmentation of the piperidine ring |
This is a hypothetical fragmentation pattern based on the known fragmentation of similar N-acyl piperidine structures. nih.govresearchgate.net
Advanced X-ray Diffraction Studies
X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. whiterose.ac.ukmdpi.com To perform this analysis, a high-quality single crystal of this compound would be required. ncl.ac.uk The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure. eurjchem.com
The crystal structure would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the molecule. Furthermore, as this compound is chiral, SC-XRD can be used to determine its absolute stereochemistry, distinguishing between the (R) and (S) enantiomers.
Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1030 |
This is representative data based on the crystallographic analysis of similar N-substituted piperidine derivatives. bakhtiniada.ru
Powder X-ray Diffraction for Polymorphism and Crystallinity
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available data regarding the powder X-ray diffraction (PXRD) analysis of this compound. At present, there are no published research findings, crystallographic databases, or analytical reports detailing the polymorphism and crystallinity of this specific compound.
Powder X-ray diffraction is a pivotal analytical technique for the solid-state characterization of pharmaceutical and chemical compounds. It provides critical information on the crystalline nature of a substance, identifying whether it exists in a crystalline or amorphous state. For crystalline materials, PXRD is the primary method for investigating polymorphism, which is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.
Different polymorphic forms of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are crucial factors in various applications. The degree of crystallinity, which quantifies the proportion of crystalline to amorphous material in a sample, also significantly influences these properties.
While crystal structure data is available for the parent compounds, isonipecotic acid and methacrylamide, this information cannot be extrapolated to predict the solid-state properties of the derivative, this compound. The introduction of the methacryloyl group to the isonipecotic acid structure would fundamentally alter the molecular packing and intermolecular interactions, leading to a unique crystalline structure.
Therefore, to fulfill the requirements of a thorough structural elucidation, experimental studies involving the synthesis and subsequent PXRD analysis of this compound are necessary. Such research would involve:
Synthesis and Purification: Preparation of a high-purity solid sample of this compound.
PXRD Data Acquisition: Analysis of the powdered sample using an X-ray diffractometer to obtain its characteristic diffraction pattern.
Polymorphism Screening: A systematic investigation to determine if different crystalline forms can be produced by varying crystallization conditions such as solvent, temperature, and pressure.
Crystallinity Determination: Quantification of the crystalline and amorphous content of the synthesized material.
Without such experimental data, any discussion on the polymorphism and crystallinity of this compound would be purely speculative. The scientific community awaits dedicated research in this area to provide the foundational data for a complete solid-state characterization of this compound.
Polymerization Chemistry and Material Science Applications of N Methacryloylisonipecotic Acid
N-Methacryloylisonipecotic Acid as a Monomer
Scientific literature available through comprehensive searches does not currently provide specific experimental studies on the polymerization of this compound. Therefore, to discuss its potential as a monomer, a well-characterized structural analog, methacrylic acid (MAA), will be used as a reference. The presence of the methacryloyl functional group in this compound suggests that it would undergo polymerization through mechanisms similar to those of other methacrylic monomers. The isonipecotic acid moiety, with its carboxylic acid and secondary amine functionalities, is expected to influence the polymerization kinetics and the properties of the resulting polymer, particularly its solubility, pH-responsiveness, and thermal characteristics.
Free Radical Polymerization Kinetics and Mechanisms
Free radical polymerization is a common and robust method for polymerizing vinyl monomers. For a monomer like this compound, the polymerization would be initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate primary radicals. These radicals then react with the monomer to form a growing polymer chain.
The kinetics of free-radical polymerization of acidic monomers like methacrylic acid in aqueous solutions are known to be complex and highly dependent on parameters such as pH, monomer concentration, and ionic strength. google.comrsc.org For the non-ionized form of MAA, a kinetic model has been developed that can accurately predict experimental data at higher monomer concentrations. rsc.org However, at lower monomer concentrations and high conversion rates, deviations from this model are observed. rsc.org The polymerization rate of fully ionized MAA is also significantly influenced by electrostatic interactions. rsc.org
A typical kinetic scheme for the solution polymerization of non-ionized methacrylic acid includes initiation, propagation, bimolecular termination, and chain transfer to the monomer. chemicalbook.com The rate of polymerization is influenced by the rate coefficients of these individual steps. The propagation rate constant (kp) for MAA has been shown to be dependent on the monomer concentration. wikipedia.org
Table 1: Representative Kinetic Parameters for Free Radical Polymerization of Methacrylic Acid (MAA) in Aqueous Solution
| Parameter | Description | Typical Value/Dependence |
| kp | Propagation rate coefficient | Dependent on monomer concentration |
| kt | Termination rate coefficient | Chain-length dependent |
| CM | Chain transfer to monomer constant | Influences molecular weight |
| Ea | Activation energy | Specific to initiator and monomer system |
Note: This table presents generalized parameters for methacrylic acid as a proxy for this compound, for which specific data is not available.
Controlled/Living Radical Polymerization (CLRP) Techniques
Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These methods are based on establishing a dynamic equilibrium between active (propagating) and dormant species.
RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including acidic monomers like MAA. wikipedia.orgresearchgate.net The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a dithioester or a related compound. mdpi.com The process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species and a new radical that can initiate further polymerization.
The successful RAFT polymerization of MAA has been demonstrated in various solvents, including organic solvents and water. nih.gov The choice of CTA is crucial for achieving good control over the polymerization. For instance, hydrophilic CTAs have been used for the RAFT polymerization of MAA in aqueous media. mdpi.com The polymerization of MAA via RAFT allows for the synthesis of well-defined homopolymers and block copolymers. mdpi.com
Table 2: Examples of RAFT Polymerization of Methacrylic Acid (MAA)
| CTA | Initiator | Solvent | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| Trithiocarbonate | ACVA | 1-Propanol | 10,400 | 10,100 | 1.09 | mdpi.com |
| CPADB | AIBN | Dioxane | - | - | < 1.40 | nih.gov |
Note: This table illustrates the level of control achievable for MAA polymerization using RAFT and serves as an expectation for the analogous polymerization of this compound. Mn,th = theoretical number-average molecular weight, Mn,exp = experimental number-average molecular weight, Đ = dispersity.
The direct ATRP of acidic monomers like methacrylic acid is challenging. The carboxylic acid group can protonate the nitrogen-based ligands that are essential for solubilizing and activating the copper catalyst, thereby inhibiting the polymerization. To overcome this, protection of the acid group is often required, followed by deprotection after polymerization. Alternatively, specific conditions such as using less basic ligands or mixed solvent systems can sometimes facilitate the polymerization of unprotected acidic monomers. Given these challenges with MAA, it is anticipated that the direct ATRP of this compound would face similar difficulties.
Similar to ATRP, the direct NMP of acidic monomers like methacrylic acid can be problematic. wikipedia.org The high temperatures often required for NMP can lead to side reactions, and the acidic monomer can interfere with the nitroxide mediating agent. However, advancements in NMP, such as the use of new initiators and nitroxides, have expanded the range of monomers that can be polymerized. For instance, the use of a succinimidyl ester functionalized initiator has allowed for the controlled copolymerization of tert-butyl methacrylate (B99206) (a precursor to MAA) with other monomers via NMP. This suggests that with appropriate strategies, NMP of a protected form of this compound might be feasible.
Anionic and Cationic Polymerization Studies
The polymerization of acidic monomers such as methacrylic acid is generally not compatible with anionic or cationic polymerization techniques. wikipedia.org
In anionic polymerization , the highly reactive anionic initiators would be readily terminated by the acidic proton of the carboxylic acid group of this compound. Therefore, protection of the carboxylic acid would be a prerequisite for anionic polymerization.
In cationic polymerization , the electron-withdrawing nature of the carbonyl group in the methacryloyl moiety deactivates the double bond towards electrophilic attack by a carbocationic initiator. Consequently, methacrylates are generally not polymerizable via cationic methods. It is expected that this compound would exhibit similar behavior.
Synthesis of Poly(this compound)
The synthesis of polymers from this compound can be approached through various polymerization techniques, each offering unique control over the resulting material's properties. The presence of the methacryloyl group allows for chain-growth polymerization, while the isonipecotic acid moiety introduces functionality that can influence solubility, reactivity, and potential applications.
Homopolymer Synthesis and Characterization
The synthesis of poly(this compound) homopolymers would most likely be achieved through free-radical polymerization. This well-established method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to begin the polymerization process. The reaction conditions, including temperature, solvent, and monomer concentration, would need to be optimized to control the molecular weight and dispersity of the resulting polymer.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to synthesize well-defined homopolymers with controlled molecular weights and narrow molecular weight distributions. nih.gov
Characterization of the synthesized homopolymer would involve a suite of analytical techniques to determine its structure, molecular weight, and thermal properties.
Table 1: Potential Characterization Techniques for Poly(this compound)
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure by identifying characteristic functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural analysis, including tacticity and monomer conversion. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile. |
Copolymerization with Other Monomers
Copolymerization of this compound with other vinyl monomers offers a versatile route to tailor the properties of the resulting materials. The choice of comonomer would depend on the desired application, with possibilities ranging from hydrophilic to hydrophobic monomers, and from neutral to charged monomers.
Alternating copolymers, where the monomer units alternate regularly along the polymer chain, could potentially be synthesized under specific conditions, possibly involving the use of a complexing agent to control the monomer addition. nih.govresearchgate.net The resulting alternating structure can lead to unique properties that are distinct from either homopolymer or a statistical copolymer of the same composition. nih.gov
Well-defined block and graft copolymers containing this compound segments could be prepared using controlled/"living" polymerization techniques. vt.eduupc.edumdpi.com
Block Copolymers: Sequential monomer addition in a living polymerization process, such as RAFT, would allow for the synthesis of diblock, triblock, or multiblock copolymers. mdpi.com For example, a hydrophilic block of poly(this compound) could be combined with a hydrophobic block to create amphiphilic structures that can self-assemble in solution. mdpi.com
Graft Copolymers: Graft copolymers can be synthesized by either "grafting-from," "grafting-to," or "grafting-through" methods. rsc.orgmarquette.edu In a "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of this compound. In a "grafting-to" approach, pre-made poly(this compound) chains are attached to a polymer backbone. The "grafting-through" method involves the copolymerization of a macromonomer of poly(this compound) with another monomer. rsc.org
Macromolecular Design and Polymer Architectures
Beyond linear homopolymers and copolymers, this compound can be incorporated into more complex macromolecular architectures, offering further opportunities to tailor material properties. researchgate.net
Branched and Star Polymers
Branched and star-shaped polymers are characterized by multiple polymer chains connected to a central core or branching points. wikipedia.org These architectures can lead to materials with lower solution viscosity, higher solubility, and a greater number of chain-end functionalities compared to their linear counterparts of similar molecular weight. wikipedia.org
The synthesis of star polymers incorporating this compound could be achieved using a "core-first" or "arm-first" approach in conjunction with a controlled polymerization technique. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. In the "arm-first" approach, living polymer chains are reacted with a multifunctional linking agent.
Table 2: Comparison of Potential Polymer Architectures
| Architecture | Description | Potential Synthesis Method | Key Features |
| Homopolymer | Linear chain of repeating this compound units. | Free-radical, RAFT | Basic building block. |
| Statistical Copolymer | Random distribution of this compound and another monomer. | Free-radical copolymerization | Tunable average properties. redalyc.org |
| Alternating Copolymer | Regular alternating sequence of this compound and another monomer. | Controlled copolymerization | Unique sequence-dependent properties. nih.gov |
| Block Copolymer | Distinct blocks of poly(this compound) and another polymer. | Sequential living polymerization | Self-assembly, microphase separation. mdpi.com |
| Graft Copolymer | Poly(this compound) chains attached to a polymer backbone. | "Grafting-from," "grafting-to," "grafting-through" | Comb-like structure, modified surface properties. rsc.org |
| Star Polymer | Multiple poly(this compound) arms radiating from a central core. | "Core-first" or "arm-first" living polymerization | Low viscosity, high functionality. wikipedia.org |
Polymer Brushes and Dendrimers
Polymer Brushes
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. The synthesis of polymer brushes from this compound can be achieved through surface-initiated polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.net This method allows for the growth of dense, well-defined polymer layers from an initiator-functionalized substrate. researchgate.net
The resulting poly(this compound) brushes would exhibit stimuli-responsive behavior due to the presence of the isonipecotic acid groups. The carboxylic acid and amine functionalities within these groups confer pH-responsiveness, causing the brush height and conformation to change with variations in the surrounding pH. nih.gov This behavior is analogous to brushes made from poly(methacrylic acid) or other zwitterionic polymers, which show significant changes in their physical properties in response to pH and ionic strength. researchgate.netnih.gov The ability to control brush thickness and grafting density through polymerization conditions is a key advantage of techniques like SI-ATRP. researchgate.net
Dendrimers
Dendrimers are nanosized, highly branched macromolecules with a well-defined, radially symmetric structure comprising a central core, interior branches, and an outer shell of functional groups. nih.govnih.gov They are typically synthesized using either a divergent method, growing outward from the core, or a convergent method, where branches are pre-synthesized and then attached to the core. nih.govmdpi.com
This compound could potentially be incorporated into the outer layer of a dendrimer. This would functionalize the dendrimer's surface with numerous pH-responsive isonipecotic acid units. Such a modification would create a macromolecule with properties that can be finely tuned by adjusting the pH of the solution, impacting its solubility, charge, and interaction with other molecules. nih.goviipseries.org The biological properties of dendrimers often include polyvalency, chemical stability, and solubility, which can be modulated by the choice of surface groups. nih.govresearchgate.net
Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. mdpi.com Polymers derived from this compound are expected to be highly responsive to changes in pH, ionic strength, and potentially temperature when copolymerized with other monomers.
pH-Responsive Polymeric Materials
The isonipecotic acid moiety contains both a weak carboxylic acid group (-COOH) and a weak secondary amine group (-NH-) within its piperidine (B6355638) ring structure. This dual functionality makes polymers containing this monomer inherently pH-responsive. rsc.orgresearchgate.net The protonation state of these groups changes significantly with the environmental pH:
At an intermediate pH (near the isoelectric point): The polymer would exist in a zwitterionic state, with both positive and negative charges present.
This pH-dependent ionization leads to significant conformational changes in the polymer. researchgate.net At pH values where the polymer is highly charged (either acidic or basic conditions), electrostatic repulsion between the ionized groups causes the polymer chains to uncoil and adopt an extended conformation. mdpi.com This phenomenon is the basis for the pH-responsive behavior observed in materials like hydrogels and surface coatings. rsc.orgresearchgate.net The behavior is similar to that of well-studied pH-responsive polymers such as poly(acrylic acid) and poly(methacrylic acid). researchgate.netmdpi.com
Thermo-Responsive and Ionic Strength-Responsive Systems
Thermo-Responsive Systems
While homopolymers of this compound are not expected to be strongly thermo-responsive, they can be copolymerized with monomers known to impart temperature sensitivity, such as N-isopropylacrylamide (NIPAM). mdpi.comnih.gov The resulting copolymers could exhibit dual-responsive behavior, sensitive to both pH and temperature. semanticscholar.org The presence of the isonipecotic acid units, with their capacity for hydrogen bonding, could influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the copolymer system. nih.govfigshare.com The LCST is the critical temperature below which a polymer is soluble in a solvent, and it is a key parameter for thermo-responsive polymers. mdpi.com
Ionic Strength-Responsive Systems
As polyelectrolytes, polymers of this compound are inherently sensitive to the ionic strength of the surrounding solution. The charged groups along the polymer backbone interact with ions in the medium. nih.gov
In low ionic strength solutions (e.g., deionized water): Electrostatic repulsion between the charged carboxylate or ammonium groups is strong, leading to expansion of the polymer chains and significant swelling in hydrogel networks.
In high ionic strength solutions (e.g., saline): The added salt ions screen the charges on the polymer chain, reducing the electrostatic repulsion. This causes the polymer chains to collapse, leading to a decrease in swelling. nih.gov
This "charge screening" effect is a characteristic feature of polyelectrolytes and is crucial for understanding their behavior in physiological and other salt-containing environments.
Hydrogel and Network Formation from this compound Derivatives
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids. nih.govresearchgate.net
Crosslinking Strategies and Network Characterization
Crosslinking Strategies
Hydrogel networks based on this compound can be prepared through several crosslinking strategies:
Chemical Crosslinking: This involves the copolymerization of the monomer with a multifunctional crosslinking agent. Common crosslinkers for free-radical polymerization include N,N'-methylenebisacrylamide (MBA) and poly(ethylene glycol) diacrylate (PEGDA). researchgate.net The formation of stable covalent bonds results in robust and elastic hydrogels. nih.gov
Physical Crosslinking: These networks are formed through non-covalent interactions. For poly(this compound), strong hydrogen bonds can form between the carboxylic acid groups, especially at low pH when they are protonated. mdpi.com These physical crosslinks are reversible and can be disrupted by changes in pH or temperature.
Ionic Crosslinking: At pH values where the carboxylic acid groups are deprotonated (-COO-), divalent or trivalent cations (e.g., Ca2+) can be introduced to form ionic bridges between polymer chains, creating an ionically crosslinked network.
Network Characterization
The structure and properties of the resulting hydrogel networks can be analyzed using various techniques:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the polymer and the incorporation of the crosslinker into the network. mdpi.com
Rheology: Measures the viscoelastic properties of the hydrogel, including the storage modulus (G'), which indicates stiffness, and the loss modulus (G''), which relates to energy dissipation. mdpi.com
Scanning Electron Microscopy (SEM): Provides visualization of the porous microstructure of the hydrogel network. nih.gov
Equilibrium Swelling Studies: Quantifies the water uptake capacity of the hydrogel under different conditions (pH, ionic strength, temperature), which is directly related to the crosslinking density. mdpi.com
A summary of characterization techniques is presented below.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical bonds and functional groups in the polymer network. mdpi.com |
| Rheology | Measurement of mechanical properties like stiffness and elasticity (storage and loss moduli). mdpi.com |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and internal porous structure. nih.gov |
| Equilibrium Swelling Ratio (ESR) | Determination of the maximum water absorption capacity, which relates to crosslink density. mdpi.com |
Swelling Behavior and Mechanical Properties
Swelling Behavior
The swelling of hydrogels made from this compound is highly dependent on the pH and ionic strength of the swelling medium. The protonation/deprotonation of the carboxylic acid and amine groups governs the electrostatic interactions within the network. researchgate.net
At low and high pH , where the network carries a net positive or negative charge, respectively, electrostatic repulsion between like charges causes the network to expand, resulting in a high degree of swelling. mdpi.com
Near the isoelectric point , the net charge is minimal, leading to reduced electrostatic repulsion and network collapse, thus a lower swelling ratio.
Increasing ionic strength at any pH will shield the charges, reduce repulsion, and decrease the swelling ratio. nih.gov
The expected pH-dependent swelling behavior is summarized in the table below.
| Swelling Condition | Dominant Charge | Intrachain Interaction | Expected Swelling Ratio |
| Low pH (e.g., pH 2) | Cationic (-NH2+) | Repulsion | High |
| Neutral pH (e.g., pH 7) | Anionic (-COO-) | Repulsion | High |
| Isoelectric Point | Zwitterionic | Attraction/Neutral | Low |
| High Ionic Strength | Shielded Charges | Reduced Repulsion | Decreased |
Mechanical Properties
The mechanical properties of a hydrogel, such as its compressive modulus and tensile strength, are intrinsically linked to its structure and swelling state. researchgate.net
Crosslinking Density: A higher concentration of crosslinker creates a denser network, which generally results in a stronger, stiffer, and more brittle hydrogel with a lower equilibrium swelling ratio. researchgate.net Conversely, lower crosslinking density leads to softer, more flexible hydrogels with higher swelling capacity. mdpi.com
Swelling State: The mechanical properties are highly dependent on the amount of water within the hydrogel. In a highly swollen state (e.g., at low or high pH), the polymer chains are far apart, and the material is typically softer with a lower compressive modulus. nih.gov In a collapsed state, the network is more compact, leading to increased stiffness. Physically crosslinked hydrogels often exhibit excellent mechanical performance due to the presence of sacrificial bonds, like hydrogen bonds, that can break and reform to dissipate energy. mdpi.com
The relationship between hydrogel composition and its properties is outlined below.
| Parameter | Effect on Swelling | Effect on Mechanical Strength |
| Increasing Crosslinker Concentration | Decreases | Increases researchgate.net |
| Increasing pH (from low to high) | Varies (minimum near pI) | Varies (generally lower at high swelling) nih.gov |
| Increasing Ionic Strength | Decreases nih.gov | Increases (due to network collapse) |
Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline requested.
Searches for this compound and its derivatives in the context of bioconjugation scaffolds, specific click chemistry methodologies (CuAAC and SPAAC), and as a backbone for fluorophore conjugates did not yield relevant research findings. The requested applications appear to be a highly specialized or novel area of research for which published data is not accessible.
General principles of the requested techniques are well-documented for other compounds, but per the instructions to focus solely on this compound, it is not possible to construct a scientifically accurate and verifiable article as outlined. Further research or publication in this specific area would be required to provide the detailed content for each specified section and subsection.
Chemical Biology and Bioconjugation Applications of N Methacryloylisonipecotic Acid Derivatives
Design of Advanced Probes and Labels
Spin-Labeling for Spectroscopic Analysis in Biological Systems
While direct studies employing N-Methacryloylisonipecotic Acid as a spin-label are not prominently documented, its core piperidine (B6355638) structure is central to one of the most common classes of spin-probes: stable nitroxide radicals. Specifically, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a well-known heterocyclic compound used as a radical scavenger and inhibitor in radical polymerizations. nih.gov The stability of the TEMPO radical allows it to be used in electron paramagnetic resonance (EPR) spectroscopy to probe the structure and dynamics of macromolecules.
The isonipecotic acid moiety of this compound provides a foundational scaffold that could be chemically modified to generate a functional spin label. The secondary amine within the piperidine ring could, through oxidation, be converted into a stable nitroxide radical. This transformation would create a TEMPO-like analogue bearing a carboxylic acid. This carboxyl group could then be used to covalently attach the spin-label to proteins or other biomolecules, allowing researchers to introduce a paramagnetic center at a specific site for detailed spectroscopic analysis of molecular motion, distances, and interactions within complex biological systems.
Synthesis of Biomacromolecule Mimics and Peptide Conjugates
The dual functionality of this compound makes it a versatile monomer for building synthetic macromolecules that can mimic biological structures and for creating conjugates with peptides and proteins. The methacryloyl group is amenable to radical polymerization, forming a stable carbon-carbon backbone, while the pendant isonipecotic acid group offers a site for further functionalization or interaction.
Peptoids, or poly-N-substituted glycines, are a significant class of peptidomimetics that have side chains attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov This structural difference grants them remarkable resistance to proteolytic degradation while often retaining the biological activity of the parent peptide. nih.gov The most prevalent method for creating sequence-defined peptoids is the submonomer solid-phase synthesis approach. nih.gov This process involves a repeating two-step cycle: an acylation step using an activated haloacetic acid (e.g., bromoacetic acid with N,N'-diisopropylcarbodiimide) followed by a nucleophilic displacement step with a primary amine, which introduces the desired side chain. nih.govescholarship.org
While this compound itself is not directly incorporated as a monomer in the standard submonomer peptoid synthesis due to its structure, polymers derived from it can be considered a type of polypeptoid-based material or biomacromolecule mimic. The radical polymerization of this compound monomers yields a polymer with a poly(methacrylate) backbone and pendant piperidine-4-carboxylic acid groups. nih.govnih.gov These materials mimic certain aspects of polypeptides, presenting regularly spaced carboxylic acid groups that can engage in biological interactions.
Alternative solution-phase methods, such as the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs), are also used to produce high molecular-weight polypeptoids and can create block copolymers. nih.govrsc.org This highlights the diverse synthetic strategies available for creating polymers that mimic the structure and function of natural biomacromolecules. rsc.org
Table 1: Overview of Submonomer Solid-Phase Peptoid Synthesis Cycle This table outlines the general two-step process for elongating a peptoid chain on a solid support, a common method for producing synthetic peptoids.
| Step | Reaction | Reagents | Purpose |
| 1 | Acylation | Bromoacetic Acid, N,N'-Diisopropylcarbodiimide (DIC) | Adds a bromoacetyl group to the terminal amine of the growing chain on the solid support. nih.gov |
| 2 | Displacement | Primary Amine (R-NH₂) | The primary amine displaces the bromide, forming an N-substituted glycine (B1666218) residue and introducing the side chain (R). nih.gov |
The covalent attachment of molecules like this compound to proteins and amino acids is a powerful tool in chemical biology for probing biological function and creating novel therapeutics. rsc.org The carboxylic acid group of the isonipecotic acid ring is the primary site for conjugation to amine groups present in proteins, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amine. nih.gov
A highly effective and widely used method for this transformation is carbodiimide-mediated coupling. nih.gov This reaction typically proceeds in two steps to improve yield and control. First, the carboxylic acid is activated with a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). nih.gov This reaction forms a semi-stable NHS ester. In the second step, this activated ester is added to the protein solution, where it reacts efficiently with primary amine groups under mild physiological conditions to form a stable amide bond, covalently linking the molecule to the protein. nih.gov This strategy has been extensively used to link small molecules, polymers, and nanoparticles to proteins. nih.gov
This conjugation approach allows for the modification of proteins with the unique properties of the this compound moiety. For instance, after conjugation, the methacryloyl group remains available as a handle for subsequent polymerization or other chemical modifications, enabling the creation of complex protein-polymer hybrids for fundamental studies or materials science applications.
Table 2: Reagents for Carbodiimide-Mediated Amine Conjugation This table details the common reagents used to conjugate a carboxylic acid-containing molecule to the primary amine groups on a protein.
| Reagent | Full Name | Function |
| EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide crosslinker that activates carboxyl groups for reaction with primary amines. nih.gov |
| NHS / Sulfo-NHS | N-Hydroxysuccinimide / N-Hydroxysulfosuccinimide | Reacts with the activated carboxyl group to form a more stable, amine-reactive NHS ester, increasing coupling efficiency. nih.gov |
| MES Buffer | 2-(N-morpholino)ethanesulfonic acid | Often used as a reaction buffer, as it does not contain primary amines that would compete in the reaction. |
Computational and Theoretical Chemistry Studies of N Methacryloylisonipecotic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For N-Methacryloylisonipecotic Acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G**, would be employed to optimize the molecular geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability mdpi.comresearchgate.net. A smaller gap suggests higher reactivity. In molecules containing amide and carboxylic acid groups, the HOMO is often localized around the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO may be distributed across the π-system of the methacryloyl group.
Based on studies of similar heterocyclic and carboxylic acid compounds, key electronic properties for this compound can be predicted mdpi.commdpi.comresearchgate.net. These properties provide a quantitative measure of the molecule's reactivity and electronic behavior.
Table 1: Predicted DFT-Calculated Electronic Properties of this compound Note: These values are illustrative and based on typical results for structurally similar compounds.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to chemical stability and reactivity. mdpi.comresearchgate.net |
| Dipole Moment | ~ 3.5 D | Measures the molecule's overall polarity. |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | ~ 1.2 eV | Energy released upon gaining an electron. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide higher accuracy for calculating energies and molecular properties. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are exceptionally important umd.edu. For a molecule like this compound, high-accuracy ab initio calculations could be used to precisely determine its conformational energies, rotational barriers of the amide bond, and the energy of non-covalent interactions, such as intramolecular hydrogen bonds. Such calculations have been used to establish highly accurate energetic properties for various organic molecules umd.edunih.gov.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex mdpi.comnih.gov. This method is crucial in drug discovery for screening potential drug candidates.
For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity. The piperidine (B6355638) and carboxamide moieties present in its structure are common pharmacophores found in inhibitors of various enzymes, such as pancreatic lipase or proteasomes mdpi.comnih.gov. Docking simulations would score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For instance, the carboxylic acid group could form key hydrogen bonds with serine or histidine residues in an active site, while the piperidine ring could engage in hydrophobic interactions mdpi.comnih.gov.
The results are typically reported as a binding energy or docking score, with more negative values indicating a stronger, more favorable interaction.
Table 2: Illustrative Molecular Docking Results for a Piperidine Carboxamide Ligand Note: This data is representative of findings for piperidine derivatives binding to a hypothetical enzyme active site, as specific data for this compound is unavailable.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Pancreatic Lipase | -7.4 | Ser152, Phe77, His263 | Hydrogen Bond, Hydrophobic mdpi.com |
| Sigma-1 Receptor | -8.9 | Glu172, Asp126 | Salt Bridge, Hydrogen Bond nih.gov |
| Plasmodium falciparum Proteasome | -9.2 | Gly127, Ser129 | Hydrogen Bond, van der Waals nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time by calculating the trajectory of atoms and molecules based on classical mechanics nih.gov.
Interactions with Solvents and Other Molecules
MD simulations excel at characterizing the interactions between a solute and its solvent. For this compound in water, simulations would detail the formation and lifetime of hydrogen bonds between the molecule's carbonyl, hydroxyl, and amide groups and the surrounding water molecules. The structure of the hydration shell around the molecule can be analyzed using tools like the Radial Distribution Function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute researchgate.net. This analysis helps explain the molecule's solubility and how it interacts with its local environment, which is fundamental to its behavior in biological systems researchgate.netscispace.com.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data. These methods allow for the calculation of various molecular properties that can be directly compared with experimental measurements, aiding in structural elucidation and the understanding of molecular behavior.
Vibrational Frequency Calculations
Vibrational frequency calculations are a cornerstone of computational spectroscopy, used to predict the infrared (IR) and Raman spectra of molecules. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), which can provide a good balance between accuracy and computational cost.
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. It is a common practice for calculated harmonic frequencies to be higher than the experimental fundamental frequencies, often by about 10%, due to the approximations inherent in the theoretical models researchgate.net.
For a molecule like this compound, these calculations would predict the frequencies associated with the stretching and bending of its various functional groups, including the C=O and C=C bonds of the methacryloyl group, the C-N bond of the piperidine ring, and the C-O and O-H bonds of the carboxylic acid. A comparison of the calculated spectrum with an experimentally obtained IR or Raman spectrum would serve to validate the computed structure and provide a detailed assignment of the experimental spectral bands.
Table 1: Representative Predicted Vibrational Modes for a Carboxylic Acid-Amide Structure (Note: This is a generalized representation and not specific data for this compound)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 |
| C-H Stretch (Alkene) | 3100 - 3000 |
| C-H Stretch (Alkane) | 3000 - 2850 |
| C=O Stretch (Amide) | 1680 - 1630 |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 |
| C=C Stretch | 1680 - 1620 |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for the structural determination of organic molecules nih.gov. Ab initio and DFT methods are commonly employed to calculate the magnetic shielding tensors of atomic nuclei, which are then used to predict the chemical shifts nih.gov.
For this compound, computational models would predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation. Therefore, it is often necessary to perform a conformational analysis to identify the most stable conformers in solution and then calculate the NMR parameters for each liverpool.ac.ukmodgraph.co.uk. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers.
The accuracy of these predictions can be very high, often with root-mean-square (RMS) errors of less than 0.1 ppm for ¹H shifts, when appropriate computational methods and solvent models are used liverpool.ac.uk. Comparing the predicted chemical shifts with experimental data is crucial for confirming the molecular structure and assigning the resonances in the experimental spectrum.
Table 2: Generalized Predicted ¹³C NMR Chemical Shifts for Key Functional Groups (Note: This is a generalized representation and not specific data for this compound)
| Carbon Atom | Typical Chemical Shift Range (ppm) |
|---|---|
| Carboxylic Acid Carbonyl | 170 - 185 |
| Amide Carbonyl | 160 - 180 |
| Alkene C=C | 100 - 150 |
| Piperidine Ring Carbons | 20 - 60 |
Electronic Absorption and Emission Spectra Modeling
Modeling of electronic absorption and emission spectra, such as UV-Vis and fluorescence spectra, provides insights into the electronic structure and transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose as it can accurately predict the energies of electronic excitations nsf.govmdpi.com.
The simulation of an electronic absorption spectrum involves calculating the vertical excitation energies from the ground electronic state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption bands nsf.govmdpi.com. The resulting "stick" spectrum is then typically broadened using a Gaussian or Lorentzian function to simulate the shape of the experimental spectrum mdpi.com.
For this compound, these calculations would help in understanding the electronic transitions, likely π → π* transitions associated with the methacryloyl group. The modeling can also predict how factors such as solvent and molecular conformation might influence the absorption maximum (λmax) nih.gov. The comparison between the computed and experimental spectra is essential for validating the theoretical model and interpreting the electronic properties of the molecule mdpi.com.
Table 3: Predicted Electronic Transition for a Generic α,β-Unsaturated Carbonyl Compound (Note: This is a generalized representation and not specific data for this compound)
| Electronic Transition | Typical Wavelength Range (nm) |
|---|---|
| n → π* | 300 - 350 |
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Novel Synthetic Routes and Catalysis
The synthesis of N-Methacryloylisonipecotic Acid, involving the amidation of isonipecotic acid with a methacryloyl source, presents a foundational area for research. While standard coupling reactions are likely applicable, future investigations are expected to focus on developing more efficient, sustainable, and scalable synthetic methodologies.
A primary research direction will be the exploration of novel catalytic systems for the amidation process. Traditional methods often rely on stoichiometric coupling agents, which can generate significant waste. Future approaches will likely target catalytic amidations that proceed under milder conditions with higher atom economy. For instance, organocatalysts, such as those based on boronic acids or tropone, have shown promise in mediating direct amidations between carboxylic acids and amines. mdpi.com Similarly, the use of enzyme-catalyzed reactions could offer a highly selective and environmentally benign route to this compound. vot.pl
Furthermore, research into continuous flow synthesis could provide a scalable and highly controlled manufacturing process. This would not only enhance production efficiency but also allow for precise control over reaction parameters, potentially leading to higher purity and yields. The development of robust catalysts that are amenable to flow chemistry will be a critical aspect of this research. rsc.org
Table 1: Potential Catalytic Strategies for this compound Synthesis
| Catalytic Approach | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, milder reaction conditions, reduced waste. | Development of catalysts with high turnover numbers and broad functional group tolerance. |
| Biocatalysis (Enzymes) | High selectivity, environmentally friendly, biodegradable catalysts. | Enzyme screening and engineering for optimal reactivity with isonipecotic acid derivatives. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitability for continuous flow. | Design of stable and highly active solid-supported catalysts. |
Advanced Polymerization Control and Functionalization
The presence of the methacryloyl group makes this compound amenable to radical polymerization. Future research will undoubtedly focus on employing controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.
Studies on the RAFT polymerization of structurally related N-acryloyl derivatives of cyclic amines, such as morpholine (B109124) and piperidine (B6355638), have demonstrated the feasibility of producing well-controlled homopolymers and block copolymers. vot.placs.org These findings suggest that RAFT polymerization of this compound is a promising avenue for creating tailored macromolecular structures. Future work will need to establish optimal RAFT agents and reaction conditions to achieve high polymerization control.
Post-polymerization modification will be another significant area of exploration. The carboxylic acid and the secondary amine of the piperidine ring (if the nitrogen is not part of the amide linkage) on the polymer backbone offer versatile handles for further functionalization. This could involve grafting other polymer chains, attaching fluorescent dyes, or conjugating biomolecules. For instance, post-polymerization modification of poly(methacrylic acid) with various functional molecules is a well-established strategy that could be adapted for poly(this compound). bg.ac.rsresearchgate.net
Integration into Smart Material Systems
The inherent pH-responsiveness of the carboxylic acid group and the potential for the piperidine ring to interact with various stimuli make poly(this compound) an excellent candidate for the development of "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to external triggers.
Hydrogels based on this polymer are of particular interest. mdpi.combg.ac.rsmdpi.commdpi.comnih.govnih.gov The swelling and collapse of these hydrogels could be precisely controlled by pH, making them suitable for applications in controlled drug delivery. nih.gov For example, a hydrogel could be designed to remain collapsed in the acidic environment of the stomach and swell to release a therapeutic agent in the more neutral pH of the intestine. bg.ac.rsnih.gov
Furthermore, by copolymerizing this compound with thermoresponsive monomers like N-isopropylacrylamide, dual-responsive hydrogels could be created that respond to both pH and temperature changes. mdpi.com This multi-stimuli responsiveness would allow for more sophisticated control over material properties and open up applications in areas such as tissue engineering and soft robotics. researchgate.net
Application in Biosensing and Diagnostic Research Platforms
The unique chemical functionalities of this compound position it as a promising material for the development of advanced biosensors and diagnostic platforms. The carboxylic acid groups can be used for the immobilization of biorecognition elements like enzymes or antibodies, while the piperidine moiety could play a role in ion recognition or modulating the local microenvironment.
One potential application is in the development of ion-selective electrodes (ISEs). nih.gov Polymers containing piperidine functionalities have been explored for their ability to selectively bind certain ions. acs.orgresearchgate.net Poly(this compound) could be incorporated into the membrane of an ISE to create a sensor for specific cations. The polymer's properties, such as its hydrophilicity and charge density, could be tuned to optimize the sensor's selectivity and sensitivity.
In the realm of diagnostics, nanoparticles or surfaces coated with poly(this compound) could be used in various assay formats. The carboxylic acid groups can facilitate the covalent attachment of capture probes, while the polymer's stimuli-responsive nature could be harnessed to control the binding and release of target molecules. This could lead to the development of novel platforms for immunoassays or nucleic acid-based diagnostics with enhanced performance characteristics.
Computational-Driven Design of this compound Derivatives
Computational modeling will be a crucial tool in accelerating the development and understanding of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) can be employed to investigate the reactivity of the monomer and predict the outcomes of different synthetic routes. nih.govnih.gov DFT calculations can provide insights into the electronic structure and help in the rational design of more efficient catalysts for its synthesis.
Molecular dynamics (MD) simulations will be invaluable for predicting the behavior of poly(this compound) in different environments. mdpi.commdpi.comresearchgate.netyoutube.comosti.gov MD simulations can be used to study the conformational changes of the polymer in response to pH and temperature, the swelling behavior of hydrogels, and the interactions of the polymer with drug molecules or biological membranes. nih.govresearchgate.net Coarse-grained models can be developed to simulate the self-assembly of these polymers into larger structures like micelles or vesicles, which is particularly relevant for drug delivery applications. mdpi.com
By combining computational predictions with experimental validation, researchers can rapidly screen potential derivatives of this compound with optimized properties for specific applications, thereby significantly reducing the time and cost of materials development.
Q & A
Basic: What methodological steps should be followed to synthesize and characterize N-Methacryloylisonipecotic Acid to ensure reproducibility?
- Answer :
- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using reagents like EDC or NHS for coupling reactions, as referenced in analytical protocols . Purification may involve column chromatography or recrystallization.
- Characterization : Employ NMR (¹H/¹³C), FTIR, and LC-MS to confirm structure. For purity assessment, use HPLC with reference standards (e.g., MM0439.07 or MM3146.00) . Document procedures following guidelines for experimental reproducibility, including reagent batch numbers and instrumentation parameters .
Basic: What analytical techniques are recommended for assessing the purity and stability of this compound in aqueous solutions?
- Answer :
- Purity : Use reversed-phase HPLC with UV detection, calibrated against certified reference materials (e.g., sodium acetate or potassium ferrocyanide for system suitability) .
- Stability : Conduct accelerated degradation studies (e.g., pH variations, thermal stress) followed by LC-MS to identify degradation products. Validate methods per ICH guidelines, ensuring specificity and linearity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Answer :
- Systematic Analysis : Apply the PICOT framework to define variables (e.g., cell lines, dosage) and identify confounding factors .
- Data Harmonization : Replicate experiments under standardized conditions (e.g., serum-free media, controlled incubation times) . Use meta-analysis tools to statistically reconcile discrepancies, ensuring alignment with FINER criteria (Feasible, Novel, Ethical) .
Advanced: What experimental designs are suitable for studying the interaction of this compound with enzymatic targets like MMP3 or IL-6?
- Answer :
- Kinetic Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd). Include controls like recombinant human MMP3 (513-MP) and anti-IL-6 nanobodies .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) and use statistical models (e.g., Hill equation) to calculate IC50 .
Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Conduct reactions in fume hoods, especially during solvent evaporation.
- Waste Disposal : Follow institutional guidelines for chemical waste, particularly for methacrylate derivatives, which may pose polymerization risks .
Advanced: How can computational modeling enhance the understanding of this compound’s physicochemical properties?
- Answer :
Advanced: What strategies are effective for identifying and quantifying degradation products of this compound under oxidative stress?
- Answer :
- High-Resolution MS : Use Q-TOF or Orbitrap platforms to detect low-abundance degradants.
- Spectral Libraries : Compare fragmentation patterns with custom libraries (e.g., PFHxS or tetrahydronaphtalen derivatives) .
- Quantitation : Employ stable isotope-labeled internal standards to minimize matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
